Axillarine

Gas Chromatography-Mass Spectrometry Pyrrolizidine Alkaloid Profiling Kovats Retention Index

Procure high-purity (≥98%) Axillarine, a macrocyclic diester pyrrolizidine alkaloid, for unambiguous GLC-MS and LC-MS/MS quantification. Its distinct Kovats RI (2563 on DB-1) and unique exact mass (369.17881) ensure accurate chromatographic peak assignment and MRM optimization. Sourced from Crotalaria axillaris seeds, this standard is essential for chemotaxonomic fingerprinting and toxicological metabolism studies. Available as a crystalline powder with full X-ray crystallographic data (P212121) for computational modeling support.

Molecular Formula C18H27NO7
Molecular Weight 369.4 g/mol
CAS No. 19637-66-2
Cat. No. B1195228
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAxillarine
CAS19637-66-2
Synonymsaxillarine
Molecular FormulaC18H27NO7
Molecular Weight369.4 g/mol
Structural Identifiers
SMILESCC(C)C1C(C(C(=O)OCC2=CCN3C2C(CC3)OC1=O)(C(C)O)O)O
InChIInChI=1S/C18H27NO7/c1-9(2)13-15(21)18(24,10(3)20)17(23)25-8-11-4-6-19-7-5-12(14(11)19)26-16(13)22/h4,9-10,12-15,20-21,24H,5-8H2,1-3H3
InChIKeyJGQRXNDIMGIXDT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Axillarine (19637-66-2): A Defined Macrocyclic Pyrrolizidine Diester Alkaloid Standard for Chromatographic and Structural Reference


Axillarine (CAS 19637-66-2) is a macrocyclic diester pyrrolizidine alkaloid (PA) of the retronecine-type, possessing the molecular formula C18H27NO7 and a molecular weight of 369.41 g/mol [1]. It is a naturally occurring secondary metabolite first isolated and structurally characterized from the seeds of Crotalaria axillaris Ait. [2]. As a member of the 1,2-unsaturated PA class, it shares the core necine base structure associated with potential hepatotoxicity upon metabolic activation [3]. Axillarine is commercially available as a purified reference standard (purity >=98%) for analytical applications, including mass spectrometry and chromatographic method development [4].

Why Axillarine (19637-66-2) Cannot Be Interchanged with Generic Pyrrolizidine Alkaloid Class Standards


Substituting axillarine with a different, even structurally similar, macrocyclic diester PA for analytical or toxicological studies introduces significant error due to substantial variability in chromatographic behavior and distinct molecular ion fragmentation patterns [1]. The Kovats retention index (RI) for axillarine is 2563 on a DB-1 column, a value specific to its unique stereochemistry and esterifying necic acid configuration, which differentiates it from co-occurring alkaloids like axillaridine and desoxyaxillarine [2]. Utilizing an incorrect or unverified PA standard compromises the accuracy of quantitative GLC-MS analyses and undermines the reliability of plant metabolomic profiling, where precise identification is required to distinguish between the variable toxic potencies inherent to different PA congeners [3].

Quantitative Comparative Evidence for Axillarine (19637-66-2) Selection


Axillarine GC Retention Index Differentiation for Chromatographic Selectivity

The Kovats retention index (RI) for axillarine is 2563 on a DB-1 non-polar column, providing a distinct chromatographic elution profile compared to other macrocyclic diester PAs [1]. This specific RI value enables unequivocal identification of axillarine in complex plant extract mixtures and differentiates it from closely related alkaloids like axillaridine and senecionine, which exhibit different retention times under identical GLC-MS conditions [2].

Gas Chromatography-Mass Spectrometry Pyrrolizidine Alkaloid Profiling Kovats Retention Index

Species-Specific Occurrence and Plant Organ Abundance of Axillarine

Axillarine constitutes one of the two major alkaloids in the seeds of Crotalaria scassellatii, distinguishing it from a third, minor alkaloid identified as desoxyaxillarine [1]. Quantitative analysis of 12 Ethiopian Crotalaria species reveals that Crotalaria axillaris seeds contain the highest total alkaloid content (2.88% dry weight) among all species and plant parts examined, establishing this species and organ as the richest natural source for isolating axillarine and its analog axillaridine [2].

Phytochemistry Natural Product Isolation Crotalaria Species

Distinct Molecular Ion and Mass Fragmentation for Targeted MS Detection

The molecular formula of axillarine is C18H27NO7, corresponding to an exact mass of 369.17881 g/mol [1]. This specific molecular ion and its characteristic fragmentation pattern, which includes the loss of the necic acid moiety, enable selective detection and quantification by LC-MS/MS [2]. This mass spectrometric profile is distinct from that of other macrocyclic diesters, such as monocrotaline (C16H23NO6, MW 325.35) and senecionine (C18H25NO5, MW 335.39), facilitating unambiguous differentiation in multiple reaction monitoring (MRM) assays.

Mass Spectrometry LC-MS/MS Method Development Metabolomics

X-ray Crystal Structure Elucidation and Conformational Comparison

The crystal structure of axillarine hydrobromide ethanol solvate has been solved at high resolution, revealing an orthorhombic space group P212121 with unit cell dimensions a=9.89 Å, b=11.23 Å, c=20.83 Å, refined to an R index of 9.4% [1]. This structural determination provides atomic-level details of the macrocyclic diester ring conformation and stereochemistry, which have been directly compared with the crystallographic data of several other pyrrolizidine alkaloids to analyze variations in the C(9) proton NMR chemical shifts [2].

Structural Biology X-ray Crystallography Alkaloid Chemistry

Commercial Availability as a High-Purity Reference Standard for Method Validation

Axillarine is commercially supplied as a crystalline solid with a certified purity of >=98% [1]. This high level of purity is essential for its use as an analytical reference standard in quantitative assays. In contrast, other structurally related PAs such as desoxyaxillarine, which occurs as a minor component in the same plant source, are not commercially available as isolated, high-purity standards, limiting their utility for direct method development or calibration [2].

Analytical Reference Standards Quality Control Natural Product Chemistry

Verified Application Scenarios for Procuring Axillarine (19637-66-2) Based on Comparative Evidence


Analytical Method Development and Validation for Pyrrolizidine Alkaloid Quantification

Axillarine serves as a critical, high-purity (>=98%) reference standard for developing and validating GLC-MS and LC-MS/MS methods aimed at quantifying macrocyclic diester PAs in plant materials and food products [1]. Its distinct Kovats retention index (2563 on DB-1) and unique molecular mass (C18H27NO7, MW 369.41) allow for its use as a calibrant to establish retention time windows and optimize MRM transitions, thereby ensuring the accurate and specific detection of this congener in complex mixtures [2].

Phytochemical Fingerprinting and Chemotaxonomic Studies of Crotalaria Species

Due to its status as a major alkaloid in the seeds of Crotalaria scassellatii and its presence in Crotalaria axillaris (where total seed alkaloid content reaches 2.88% dry weight), axillarine is an ideal analytical marker for chemotaxonomic investigations and quality control of Crotalaria-derived herbal materials [1]. Procurement of an axillarine standard enables researchers to generate reproducible chemical fingerprints for species authentication and to monitor seasonal or geographical variations in alkaloid profiles [2].

Structural and Computational Studies of Pyrrolizidine Alkaloid Conformation and Reactivity

The availability of a fully solved X-ray crystal structure for axillarine hydrobromide (space group P212121, a=9.89 Å, b=11.23 Å, c=20.83 Å, R=9.4%) provides a robust experimental foundation for computational chemistry and molecular modeling applications [1]. Researchers investigating the structural basis of PA hepatotoxicity or designing synthetic PA analogs can utilize these precise conformational coordinates for docking simulations and density functional theory (DFT) calculations, a level of detail not uniformly available for all PA congeners [2].

Biomarker Discovery in Toxicology and Metabolism Studies

In toxicological research, axillarine can be used as a model substrate to study the metabolic activation pathways of retronecine-type macrocyclic diesters. Its distinct mass spectrometric signature (exact mass 369.17881) facilitates the tracking of its parent ion and characteristic metabolites in in vitro hepatic microsomal assays [1]. This specific compound can serve as a reference point to elucidate the bioactivation mechanisms leading to reactive pyrrolic intermediates, thereby advancing the understanding of structure-specific PA toxicity [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for Axillarine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.